Cas no 381697-36-5 (3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid)

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-based carboxylic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a phenyl-substituted pyrazole core with a propanoic acid side chain, offering versatility as an intermediate in medicinal chemistry. The compound's rigid aromatic system and functionalized side chain make it suitable for further derivatization, such as amide formation or esterification. Its stability under standard conditions and well-defined reactivity profile enhance its utility in research settings. The presence of both hydrophobic (phenyl, methyl) and hydrophilic (carboxylic acid) groups may contribute to balanced physicochemical properties, facilitating its use in drug discovery or material science applications.
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid structure
381697-36-5 structure
Product Name:3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
CAS No:381697-36-5
MF:C14H16N2O2
MW:244.289043426514
CID:825712
PubChem ID:783981
Update Time:2025-06-22

3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propionic acid
    • 3-(3,5-Dimethyl-1-phenyl-1 H -pyrazol-4-yl)-propionic acid
    • 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
    • 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanoic acid
    • 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoicacid
    • STK299422
    • Cambridge id 6653841
    • HMS2399H24
    • BBL012088
    • CHEMBL1467365
    • CS-0224774
    • MLS000111546
    • Z57683699
    • 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid
    • VS-03199
    • CCG-116586
    • HMS1617E21
    • 381697-36-5
    • F1727-0231
    • AKOS000264042
    • DTXSID90354827
    • SMR000107468
    • MFCD02975825
    • AB00114382-01
    • 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid, AldrichCPR
    • DA-06285
    • EN300-12081
    • 3-(3,5-dimethyl-1-phenyl-1 h-pyrazol-4-yl)-propionic acid
    • MDL: MFCD02975825
    • Inchi: 1S/C14H16N2O2/c1-10-13(8-9-14(17)18)11(2)16(15-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18)
    • InChI Key: MWQSXCADNTVCPO-UHFFFAOYSA-N
    • SMILES: OC(CCC1C(C)=NN(C2C=CC=CC=2)C=1C)=O

Computed Properties

  • Exact Mass: 244.12100
  • Monoisotopic Mass: 244.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 418.0±40.0 °C at 760 mmHg
  • Flash Point: Not available
  • PSA: 55.12000
  • LogP: 2.50630
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid

Professional Introduction to 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic Acid (CAS No. 381697-36-5)

3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 381697-36-5, has garnered attention due to its structural motifs that are commonly associated with pharmacological efficacy. The presence of a pyrazole ring system, combined with a propenoic acid moiety, suggests a high degree of versatility in its chemical reactivity and biological interactions.

The pyrazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. Specifically, the 1H-pyrazole derivative found in this compound has been extensively studied for its potential applications in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The dimethyl substitution at the 3-position and the phenyl group at the 1-position further enhance the compound's interaction with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The structural features of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid align well with this trend, as it embodies several key characteristics that are highly sought after in drug discovery: a rigid aromatic core, multiple sites for functionalization, and the potential to engage with multiple biological receptors.

One of the most compelling aspects of this compound is its potential to act as a scaffold for drug development. The pyrazole ring can be modified in numerous ways to fine-tune its pharmacological properties, while the propenoic acid side chain provides an additional point of interaction with biological targets. This dual functionality makes it an attractive candidate for designing molecules that can simultaneously modulate multiple pathways, potentially leading to more effective therapeutic outcomes.

Recent studies have begun to explore the pharmacokinetic and pharmacodynamic properties of derivatives similar to 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid. These studies have highlighted the compound's ability to exhibit significant inhibitory effects on various enzymes and receptors involved in disease processes. For instance, preliminary data suggest that this compound may have potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes.

The synthesis of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid involves a series of well-established organic reactions that are commonly employed in pharmaceutical chemistry. The process typically begins with the condensation of appropriate precursors to form the pyrazole core, followed by functional group transformations to introduce the dimethyl and phenyl substituents. Subsequent reactions then lead to the formation of the propenoic acid side chain. The synthetic route is designed to maximize yield and purity while minimizing unwanted byproducts.

The chemical stability of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid is another critical factor that must be considered in its development as a pharmaceutical agent. Extensive stability studies have been conducted to assess its behavior under various conditions, including storage at different temperatures and exposure to light and moisture. These studies have shown that the compound remains stable under typical storage conditions but may degrade under extreme conditions, necessitating careful handling and formulation strategies.

In conclusion, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 381697-36-5) represents a promising lead compound in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that we will see more derivatives entering clinical trials in the coming years.

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